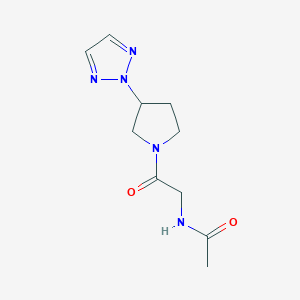

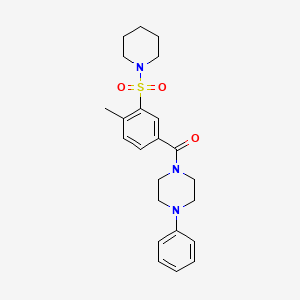

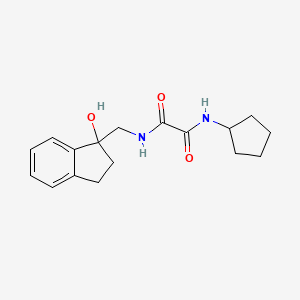

N-(2-(3-(2H-1,2,3-三唑-2-基)吡咯烷-1-基)-2-氧代乙基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound N-(2-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-oxoethyl)acetamide is a structurally complex molecule that may be related to the family of acetamides described in the provided papers. Although the exact compound is not directly mentioned, the papers discuss related acetamide derivatives with potential biological activity, such as opioid kappa agonists , and their chemical reactivity, including oxidation reactions .

Synthesis Analysis

The synthesis of related N-[2-(1-pyrrolidinyl)ethyl]acetamides is detailed in the first paper, where various substitutions at the carbon adjacent to the amide nitrogen were explored . The synthesis involved the use of racemic or chiral amino acids to introduce different alkyl and aryl substituents. This method could potentially be adapted for the synthesis of N-(2-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-oxoethyl)acetamide by incorporating a triazole moiety at the appropriate position in the molecule.

Molecular Structure Analysis

While the specific molecular structure of N-(2-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-oxoethyl)acetamide is not provided, the papers do discuss the importance of molecular structure in determining the biological activity of related compounds . The presence of specific substituents and the stereochemistry of the molecule can significantly influence its activity, as seen with the kappa-opioid agonists.

Chemical Reactions Analysis

The second paper provides insights into the oxidation reactions of related 2-(pyridin-2-yl)-N,N-diphenylacetamides . The oxidation of these compounds with various oxidants led to the formation of multiple products, characterized by spectroscopic methods and X-ray crystallography. This suggests that N-(2-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-oxoethyl)acetamide could also undergo similar oxidation reactions, potentially leading to a variety of oxidized products.

Physical and Chemical Properties Analysis

Although the papers do not directly discuss the physical and chemical properties of N-(2-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-oxoethyl)acetamide, they do provide information on related compounds. For instance, the opioid kappa agonists described in the first paper likely have specific solubility, stability, and receptor binding properties . The oxidation products mentioned in the second paper would have distinct physical properties, such as melting points and solubilities, based on their molecular structures . These properties are crucial for understanding the behavior of these compounds in biological systems and their potential as pharmaceutical agents.

科学研究应用

合成和生物活性

杂环并入杀虫剂性质:一项研究利用了类似于 N-(2-(3-(2H-1,2,3-三唑-2-基)吡咯烷-1-基)-2-氧代乙基)乙酰胺的前体来合成各种杂环,例如吡咯、吡啶和三唑并[1,5-a]嘧啶,对棉铃虫斜纹夜蛾 (Spodoptera littoralis) 表现出显着的杀虫活性 (Fadda 等,2017)。

抗菌应用:另一项研究重点关注合成包含安替比林部分的新杂环,显示出有希望的抗菌活性。这些发现表明在开发新的抗菌剂方面具有潜在的应用 (Bondock 等,2008)。

合成和化学修饰

抗癌作用修饰:N-(2-(3-(2H-1,2,3-三唑-2-基)吡咯烷-1-基)-2-氧代乙基)乙酰胺的一个显着修饰涉及用烷基脲取代乙酰胺基团以合成衍生物,该衍生物表现出有效的抗癌活性并降低毒性,表明其可用作抗癌药物开发的支架 (Wang 等,2015)。

用于合成吡咯烷-2-酮的分子内环化:研究证明了 N-(2-烯-1-基)酰胺用于分子内环化,产生吡咯烷-2-酮的效用,该过程可以促进各种生物活性化合物的合成 (Ikeda 等,1998)。

抗肿瘤活性和杂环衍生物合成:研究还集中于从类似于 N-(2-(3-(2H-1,2,3-三唑-2-基)吡咯烷-1-基)-2-氧代乙基)乙酰胺的化合物开始合成新的噻吩、嘧啶、香豆素、吡唑和吡啶衍生物,显示出相当大的抗肿瘤活性并突出了其作为抗肿瘤剂前体的潜力 (Albratty 等,2017)。

作用机制

Triazoles

are a class of five-membered heterocyclic compounds containing three nitrogen atoms. They are known for their diverse range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

属性

IUPAC Name |

N-[2-oxo-2-[3-(triazol-2-yl)pyrrolidin-1-yl]ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O2/c1-8(16)11-6-10(17)14-5-2-9(7-14)15-12-3-4-13-15/h3-4,9H,2,5-7H2,1H3,(H,11,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYQGUIBKXZQPMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(=O)N1CCC(C1)N2N=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Imidazo[2,1-b]thiazol-5-ylmethanamine dihydrochloride](/img/structure/B2502999.png)

![4-[(4-phenoxyanilino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2503010.png)

![N-cyclopropyl-2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B2503013.png)

![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-[(5E)-5-[3-[3-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-3-oxopropyl]-2-oxo-4-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2503018.png)